molecular formula C14H18ClNO B1315508 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride CAS No. 83393-23-1

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride

Cat. No.: B1315508
CAS No.: 83393-23-1
M. Wt: 251.75 g/mol
InChI Key: XPIPTYACPFJRQB-UHFFFAOYSA-N
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Description

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a chemical compound with the molecular formula C14H18ClNO. It is a bicyclic structure that includes a benzyl group attached to an azabicyclo octane core. This compound is known for its interesting biological activities and is often used in scientific research.

Biochemical Analysis

Biochemical Properties

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are responsible for breaking down acetylcholine in the nervous system. The interaction between this compound and cholinesterase enzymes can inhibit the enzyme’s activity, leading to increased levels of acetylcholine .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the signaling pathways involved in neurotransmission, leading to changes in neuronal activity. Additionally, it can affect gene expression by interacting with transcription factors, thereby influencing the production of specific proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active site of cholinesterase enzymes, inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, resulting in increased neurotransmitter levels. Furthermore, this compound can modulate gene expression by binding to transcription factors, thereby affecting the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as being sealed in a dry environment at 2-8°C . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure to the compound can lead to sustained changes in cellular activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance neurotransmission by inhibiting cholinesterase activity. At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can affect metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, it can accumulate in specific compartments or organelles, affecting its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function within the cell. For example, the compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of stereoselective synthesis techniques to ensure the desired enantiomeric purity. The reaction conditions typically include controlled temperatures and the use of specific catalysts to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: A similar compound without the hydrochloride group.

    Tropane Alkaloids: A family of compounds with a similar bicyclic structure and biological activities.

Uniqueness

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride is unique due to its specific structural features and the presence of the hydrochloride group, which can influence its solubility and reactivity. Its enantioselective synthesis and potential biological activities also distinguish it from other similar compounds.

Properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIPTYACPFJRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517906
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83393-23-1
Record name 8-Azabicyclo[3.2.1]octan-3-one, 8-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83393-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-3-oxo-8-azoniabicyclo[3.2.1]octane chloride
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